molecular formula C14H10FN3O B5472649 3-fluoro-N-(1H-indazol-5-yl)benzamide

3-fluoro-N-(1H-indazol-5-yl)benzamide

Cat. No.: B5472649
M. Wt: 255.25 g/mol
InChI Key: RAUYTJLQISREEJ-UHFFFAOYSA-N
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Description

3-fluoro-N-(1H-indazol-5-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 3-fluoro-N-(1H-indazol-5-yl)benzamide typically involves the following steps:

Chemical Reactions Analysis

3-fluoro-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-fluoro-N-(1H-indazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to target enzymes and receptors involved in various biological pathways. For example, it may inhibit certain kinases or modulate receptor activity, leading to its observed biological effects .

Properties

IUPAC Name

3-fluoro-N-(1H-indazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUYTJLQISREEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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